molecular formula C11H18N4O B1527916 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1247576-93-7

1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Cat. No.: B1527916
CAS No.: 1247576-93-7
M. Wt: 222.29 g/mol
InChI Key: QHKAQYQNYVXVHG-UHFFFAOYSA-N
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Description

1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS 1247576-93-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperazine group linked to a 3-cyclopropyl-1,2,4-oxadiazole ring, a heterocyclic scaffold recognized in medicinal chemistry for its bioisosteric properties . The 1,2,4-oxadiazole ring is known to serve as an ester and amide bioisostere, which can improve metabolic stability and pharmacokinetic properties in drug candidates . As part of the 1,2,4-oxadiazole class, this compound is of significant interest in early-stage discovery projects . Researchers can utilize this building block in various applications, including the synthesis of more complex molecules and the exploration of structure-activity relationships. The product is characterized by a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-cyclopropyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(15-6-4-12-5-7-15)11-13-10(14-16-11)9-2-3-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKAQYQNYVXVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS Number: 1247576-93-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer, antimicrobial, and antiparasitic properties, supported by data tables and research findings.

  • IUPAC Name : 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
  • Molecular Formula : C₁₁H₁₈N₄O
  • Molecular Weight : 222.29 g/mol
  • Purity : Typically around 91% .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
5aMCF-710.38Induces apoptosis via p53 pathway
5bU-937<0.5Caspase activation leading to cell death
5cMDA-MB-23112.1Inhibition of HDAC activity

In a study published in MDPI, compounds similar to 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine were found to induce apoptosis in MCF-7 and other cancer cell lines in a dose-dependent manner . The mechanism often involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.0039 - 0.025Strong antibacterial
Escherichia coli0.0039 - 0.025Strong antibacterial
Pseudomonas aeruginosa>0.05Moderate

These findings indicate that compounds with the oxadiazole structure can exhibit potent antibacterial properties . The specific mechanism often involves disruption of bacterial cell wall synthesis or function.

Antiparasitic Activity

Emerging research highlights the antiparasitic potential of oxadiazole derivatives. For example, studies on related compounds have shown promising results against Cryptosporidium species:

CompoundTarget ParasiteEC₅₀ (μM)Observations
Compound XC. parvum2.1Effective during late-stage growth; blocks sexual development

The mode of action appears to differ from traditional antiparasitic agents, suggesting a unique pathway that warrants further investigation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine:

  • Case Study on Anticancer Activity :
    • A derivative was tested against human leukemia cell lines and showed superior cytotoxicity compared to established chemotherapeutics like doxorubicin.
    • Flow cytometry analysis confirmed significant induction of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that modifications in the oxadiazole ring could enhance antimicrobial potency against resistant strains of bacteria.
  • Case Study on Antiparasitic Effects :
    • In vivo studies indicated effective reduction in C. parvum load in infected models after administration of related oxadiazole compounds.

Comparison with Similar Compounds

Table 1: Comparison of Oxadiazole Substituents

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
Target compound Cyclopropyl ~263 Lipophilic, moderate steric bulk
1-[1-(3-Benzyl...)piperazine HCl Benzyl ~395 Aromatic interactions, higher MW
3-[4-(Trifluoromethyl)phenyl]... Trifluoromethylphenyl ~525 Electron-withdrawing, metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclopropyl group in the target compound increases logP compared to polar analogs like 1-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (), which contains an ethoxyethyl group that enhances hydrophilicity .
  • Metabolic Stability : The 1,2,4-oxadiazole ring is generally resistant to hydrolysis, but electron-withdrawing substituents (e.g., trifluoromethylphenyl in ) further stabilize it against enzymatic degradation compared to cyclopropyl .

Preparation Methods

Table 1: Summary of Common 1,2,4-Oxadiazole Synthesis Approaches

Method Starting Materials Catalysts/Conditions Advantages Limitations
Amidoxime + Acyl Chloride Amidoximes, Acyl chlorides Pyridine, TBAF, microwave irradiation Good yields, short reaction times with microwave Possible formation of side products, purification challenges
Amidoxime + Carboxylic Acid Esters Amidoximes, methyl/ethyl esters Coupling reagents (EDC, DCC, CDI), base (NaOH/DMSO) Mild conditions, one-pot synthesis possible Long reaction times, moderate yields
1,3-Dipolar Cycloaddition Nitrile oxides, nitriles Pt(IV) catalyst, mild conditions Mild reaction conditions Poor yields, expensive catalysts, difficult purification

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it an attractive green chemistry approach. Recent advances also include one-pot procedures at room temperature using superbases like NaOH in DMSO, which simplify purification and reduce reaction complexity.

Specific Preparation of 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

While direct literature specifically detailing the synthesis of this exact compound is limited, the general synthetic strategy involves:

  • Synthesis of the 3-cyclopropyl-1,2,4-oxadiazole intermediate

    • Prepared by cyclization of the corresponding amidoxime with an activated carboxylic acid derivative bearing the cyclopropyl substituent.
    • Typical conditions include base-mediated cyclization in DMSO or use of coupling reagents at ambient or slightly elevated temperatures.
  • Attachment to the piperazine moiety

    • The oxadiazole intermediate is then linked to the piperazine ring via an alkylation or substitution reaction.
    • This often involves a halomethyl derivative of the oxadiazole reacting with piperazine under basic conditions.
  • Purification and isolation

    • Purification by column chromatography or recrystallization is employed to isolate the target compound with high purity.

Table 2: Representative Reaction Conditions for Preparation

Step Reactants Conditions Solvent Yield Range Notes
Amidoxime cyclization Amidoxime + cyclopropyl carboxylic acid ester NaOH, DMSO, RT, 4-24 h DMSO 11–90% One-pot, mild conditions
Alkylation Oxadiazole intermediate + piperazine Base (e.g., K2CO3), reflux or RT DMF or MeCN Moderate to high Nucleophilic substitution

Industrial scale-up may employ continuous flow reactors to optimize reaction control and safety, enhancing reproducibility and efficiency.

Reaction Mechanism Insights and Chemical Transformations

  • The cyclization step involves nucleophilic attack of the amidoxime nitrogen on the activated carboxyl carbon, followed by ring closure to form the oxadiazole.
  • The alkylation step proceeds via nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the oxadiazole derivative.
  • The compound can undergo further chemical modifications such as oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with lithium aluminum hydride), which may be useful for derivatization or functional group transformations.

Research Findings and Optimization Notes

  • Microwave irradiation has been shown to improve yields and reduce reaction times for oxadiazole formation, offering a greener and more efficient alternative to classical heating.
  • One-pot methods using superbases in DMSO allow for straightforward synthesis with simplified purification, although reaction times can be longer.
  • The presence of functional groups such as –OH or –NH2 in starting materials can interfere with cyclization efficiency and should be considered during substrate selection.
  • Mechanochemical methods (solid-state grinding) are emerging as promising solvent-free alternatives but have yet to be applied specifically to 1,2,4-oxadiazole synthesis.

Summary Table of Preparation Methods for 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Preparation Aspect Method Conditions Advantages Challenges
Oxadiazole ring formation Amidoxime + activated ester or acid chloride NaOH/DMSO, RT or microwave Mild, efficient, scalable Sensitive to functional groups, purification
Piperazine conjugation Nucleophilic substitution with oxadiazole intermediate Base, DMF or MeCN, RT or reflux High selectivity, straightforward Requires pure intermediate, possible side reactions
Industrial scale-up Continuous flow reactors Automated, controlled temperature and mixing Improved safety and reproducibility Equipment cost, process optimization needed

Q & A

Q. What are the standard synthetic protocols for 1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, and how are regioselective conditions optimized?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, oxadiazole cyclization, and piperazine coupling. Key steps may include:

  • Oxadiazole formation : Cyclocondensation of amidoximes with cyclopropanecarboxylic acid derivatives under microwave-assisted conditions to enhance regioselectivity .
  • Piperazine coupling : Nucleophilic substitution or reductive amination using sodium borohydride to link the oxadiazole moiety to the piperazine core . Optimization focuses on solvent choice (e.g., DMF or dichloromethane), temperature control, and catalysts (e.g., CuSO₄ for click chemistry) to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how is structural ambiguity resolved?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for high-resolution structural determination, particularly to confirm the oxadiazole-piperazine linkage and cyclopropane geometry .
  • Spectroscopy : NMR (¹H/¹³C) and HRMS validate molecular connectivity, while IR identifies functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures purity, especially when isolating regioisomers .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) and cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to antipsychotic piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

  • Analog synthesis : Modify the cyclopropyl group (e.g., substituent size/position) or replace oxadiazole with 1,3,4-thiadiazole to assess electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs in dose-response assays. For example, replacing cyclopropyl with methyl groups reduced anticancer activity by 40% in a pyrimidine-based analog .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PDE4B or 5-HT₂A receptors .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Validate anticancer claims using both apoptosis (Annexin V) and cell-cycle arrest (flow cytometry) assays .
  • Dose-response curves : Identify non-monotonic effects (e.g., hormesis) that may explain discrepancies in cytotoxicity profiles .
  • Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to assess reproducibility .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer during oxadiazole cyclization, reducing byproducts (<5%) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance enantioselectivity in piperazine coupling steps .
  • Process analytics : In-line PAT (Process Analytical Technology) monitors critical intermediates via Raman spectroscopy .

Q. What computational methods predict metabolic stability and toxicity early in development?

  • ADMET prediction : SwissADME or ProTox-II models assess CYP450 inhibition, hepatic clearance, and hERG channel liability .
  • Metabolite identification : CYP3A4/2D6 docking simulations highlight potential oxidation sites (e.g., cyclopropane ring) for LC-MS validation .

Methodological Challenges and Solutions

Q. How are stability issues addressed under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC to identify degradation products (e.g., oxadiazole ring cleavage) .
  • Lyophilization : Improves shelf life in solid-state formulations by reducing hydrolytic decomposition .

Q. What in silico tools validate target engagement mechanisms for novel bioactivities?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER trajectories (50–100 ns) assess binding mode stability with targets like EGFR or PARP .
  • Pharmacophore mapping : Schrödinger’s Phase aligns key functional groups (piperazine N-atoms, oxadiazole π-system) with known active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 2
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1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

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